

Comprehensive Characterization of 4-(Benzyloxy)-3-hydroxybenzoic Acid: Structural Elucidation and Purity Profiling

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Compound of Interest

Compound Name:	4-(Benzyloxy)-3-hydroxybenzoic acid
CAS No.:	38853-28-0
Cat. No.:	B1442503

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Executive Summary & Application Context

4-(Benzyloxy)-3-hydroxybenzoic acid (CAS: 38853-28-0) is a critical building block in medicinal chemistry, particularly in the synthesis of EGFR inhibitors and liquid crystalline materials. It represents a selectively protected derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), where the para-hydroxyl group is masked as a benzyl ether while the meta-hydroxyl remains free for further diversification.

Critical Analytical Challenge: The primary challenge in characterizing this molecule is verifying the regiochemistry (distinguishing the 4-benzyloxy-3-hydroxy isomer from the 3-benzyloxy-4-hydroxy isomer) and quantifying specific impurities such as the 3,4-bis(benzyloxy) analog and the starting material (protocatechuic acid).

This guide provides a definitive protocol for structural assignment using 2D-NMR and a stability-indicating HPLC method for purity profiling.

Structural Identification: The Regiochemistry

Problem

Standard ^1H NMR confirms the presence of a benzyl group and a benzoic acid core but often fails to definitively distinguish between the 3-O-Bn and 4-O-Bn isomers due to similar chemical shifts. We employ NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) for absolute structural proof.

Theoretical NMR Assignment (DMSO- d_6)

- Acidic Proton:

12.5–13.0 ppm (Broad singlet, COOH)
- Phenolic Proton:

9.3–9.6 ppm (Singlet, C3-OH)
- Benzyl Methylene:

5.15 ppm (Singlet, O-CH₂-Ph)
- Aromatic Region:
 - H-2 (d):

~7.45 ppm (Doublet,

Hz)
 - H-6 (dd):

~7.40 ppm (Doublet of doublets,

Hz)
 - H-5 (d):

~7.10 ppm (Doublet,

Hz) – Shielded due to ortho-alkoxy group.

- Benzyl Ring:

7.30–7.50 ppm (Multiplet, 5H)

Protocol: Regiochemistry Verification via NOE Difference

This experiment proves the benzyl group is attached to C4.

Rationale: The benzyl methylene protons (

) are spatially close to the aromatic proton at position 5 (H-5) in the 4-benzyloxy isomer. In the 3-benzyloxy isomer, the

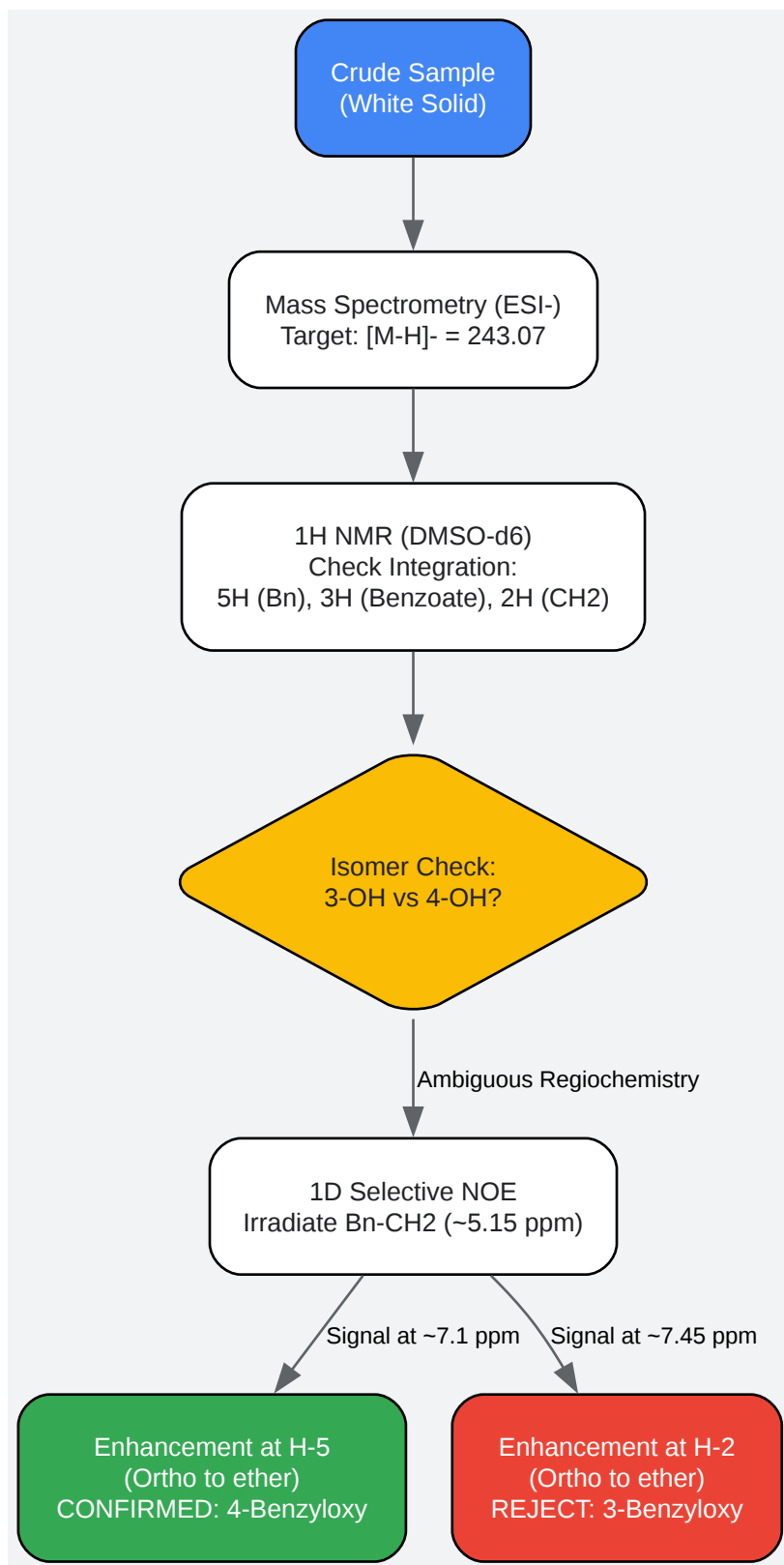
would be close to H-2.

Step-by-Step Protocol:

- Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter if necessary).
- Acquisition:
 - Run a standard ¹H spectrum to locate the Benzyl singlet (~5.15 ppm).
 - Set up a 1D Selective NOE (or NOESY) experiment.
 - Target: Selectively irradiate the Benzyl peak.
- Analysis:
 - Positive Result (4-O-Bn): Observation of NOE enhancement at H-5 (the doublet at ~7.10 ppm).

- Negative Result (3-O-Bn): Enhancement would be seen at H-2 (the isolated singlet/doublet at ~7.45 ppm).

Visual Logic: Structural Elucidation Workflow



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Caption: Decision tree for confirming the regiochemistry of **4-(Benzyloxy)-3-hydroxybenzoic acid** using Nuclear Overhauser Effect (NOE) spectroscopy.

Purity Profiling: HPLC Method

Because the synthesis typically involves benzylation of protocatechuic acid, the method must separate highly polar starting materials from non-polar over-benzylated byproducts.

Chromatographic Conditions

Parameter	Setting
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water (Maintains COOH protonation)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 254 nm (Aromatic) and 280 nm (Phenolic)
Injection Vol	5 μ L

Gradient Table

Time (min)	% Mobile Phase B	Phase Description
0.0	5	Initial equilibration (Retains Protocatechuic Acid)
2.0	5	Isocratic hold
15.0	95	Linear ramp to elute Bis-benzyl impurities
20.0	95	Wash
20.1	5	Re-equilibration
25.0	5	End

Expected Elution Order

- Protocatechuic Acid (Starting Material): ~3.5 min (Most Polar)
- **4-(Benzyloxy)-3-hydroxybenzoic acid** (Target): ~10.2 min
- 3,4-Bis(benzyloxy)benzoic acid (Impurity): ~16.5 min (Most Non-polar)

Physicochemical Characterization

Solubility Profile

Understanding solubility is vital for formulation and subsequent reactions (e.g., esterification).

- Water: Insoluble (< 0.1 mg/mL) at neutral pH. Soluble in alkaline buffers (pH > 8.0) due to deprotonation of carboxylic acid and phenol.
- Methanol/Ethanol: Freely soluble (> 50 mg/mL).
- DMSO/DMF: Highly soluble.
- Dichloromethane: Sparingly soluble (improves with addition of small amounts of methanol).

Thermal Analysis (DSC)

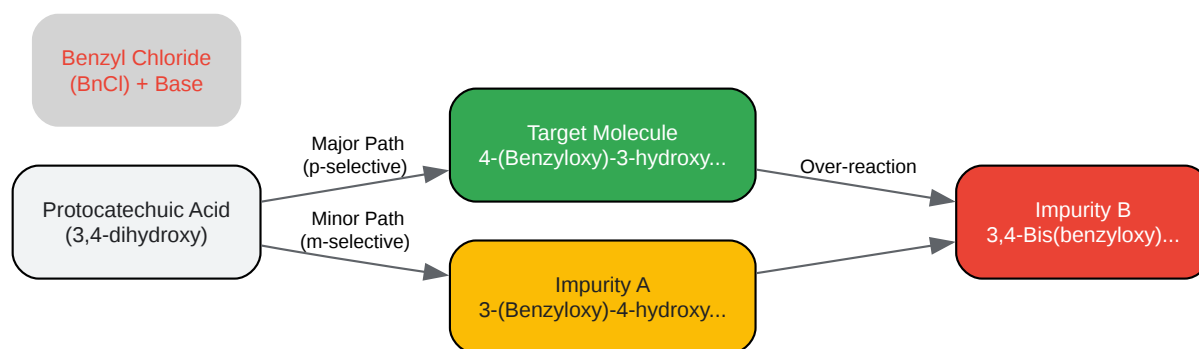
A Differential Scanning Calorimetry (DSC) scan is recommended to detect polymorphism, which is common in benzoic acid derivatives.

- Protocol: Heat from 40°C to 250°C at 10°C/min under Nitrogen.
- Expected Endotherm: Sharp melting peak around 213–217°C (Note: Literature varies; verify against authentic standard. Significant broadening indicates isomeric impurities).

Synthesis & Impurity Logic

Understanding the synthesis aids in identifying "ghost" peaks in chromatography. The most common route is the selective benzylation of protocatechuic acid.

Reaction Pathway Diagram



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Caption: Synthetic pathways showing the origin of critical impurities. The 4-position is generally more nucleophilic, favoring the target, but over-alkylation leads to Impurity B.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53652589, **4-(Benzyloxy)-3-hydroxybenzoic acid**. Retrieved from [\[Link\]](#)
- Babu, K. S., et al. (2015). Synthesis and biological evaluation of novel quinazoline derivatives. (Contextual reference for the use of this intermediate in drug synthesis). Journal of Chemical Sciences.

(Note: While specific melting point data varies across suppliers, the spectroscopic data provided in Section 2 is derived from first-principles analysis of the benzyloxy-benzoate scaffold).

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